1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine
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Overview
Description
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine typically involves multiple steps. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the piperazine and pyridine moieties. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various alkylating agents. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent with antimicrobial and antifungal properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and infections.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.
Comparison with Similar Compounds
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine can be compared with other thiadiazole derivatives, such as:
1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
5-(pyridin-2-yl)-1,3,4-thiadiazole-2-amine: Studied for its anticancer activity.
2-(2-methoxyethyl)-1,3,4-thiadiazole: Investigated for its potential use in treating neurological disorders. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-(4-pyridin-2-ylpiperazin-1-yl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-20-11-5-12-16-14(21-17-12)19-9-7-18(8-10-19)13-4-2-3-6-15-13/h2-4,6H,5,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVORBRSFWCEXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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